2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide
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Overview
Description
2,2-DIMETHYL-N~1~-(5-METHYL-3-ISOXAZOLYL)PROPANAMIDE is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N~1~-(5-METHYL-3-ISOXAZOLYL)PROPANAMIDE typically involves the formation of the isoxazole ring followed by the introduction of the propanamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethylisoxazole with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-N~1~-(5-METHYL-3-ISOXAZOLYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2-DIMETHYL-N~1~-(5-METHYL-3-ISOXAZOLYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-N~1~-(5-METHYL-3-ISOXAZOLYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-DIMETHYL-N-(3-METHYLPHENYL)PROPANAMIDE: This compound has a similar structure but with a different substituent on the isoxazole ring.
3-(5-CHLOROFURAN-2-YL)-5-METHYL-4-PHENYLISOXAZOLE: Another isoxazole derivative with distinct biological activities.
Uniqueness
2,2-DIMETHYL-N~1~-(5-METHYL-3-ISOXAZOLYL)PROPANAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
InChI |
InChI=1S/C9H14N2O2/c1-6-5-7(11-13-6)10-8(12)9(2,3)4/h5H,1-4H3,(H,10,11,12) |
InChI Key |
TUFFZORNJHIMHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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